molecular formula C12H16FN3O2 B1389767 2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide CAS No. 1228666-39-4

2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide

Cat. No. B1389767
CAS RN: 1228666-39-4
M. Wt: 253.27 g/mol
InChI Key: CLZLPSKDHKZPHE-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)-nicotinamide, or 2-F-N-M-6-PY-NAM, is a novel fluorinated nicotinamide derivative that has recently been developed to further explore the potential of nicotinamide as a therapeutic and research tool. This compound has shown promise as a potential therapeutic agent due to its unique properties and its ability to interact with various cellular targets.

Scientific Research Applications

2-F-N-M-6-PY-NAM has been studied as a potential therapeutic agent for a variety of diseases and disorders. It has been shown to possess anti-inflammatory and antifungal properties, as well as being effective against a range of bacteria, including Helicobacter pylori. In addition, 2-F-N-M-6-PY-NAM has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of various cancer cell lines.

Mechanism of Action

2-F-N-M-6-PY-NAM is believed to exert its effects by binding to the nicotinamide adenine dinucleotide (NAD+) coenzyme, which is involved in numerous metabolic processes. This binding alters the activity of enzymes and proteins that are dependent on NAD+, leading to the observed effects.
Biochemical and Physiological Effects
2-F-N-M-6-PY-NAM has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increasing the production of nitric oxide, which has anti-inflammatory and anti-cancer properties. In addition, 2-F-N-M-6-PY-NAM has been shown to protect against ischemia-reperfusion injury, which is caused by a lack of oxygen to the tissue.

Advantages and Limitations for Lab Experiments

2-F-N-M-6-PY-NAM has several advantages when used in laboratory experiments. It is relatively stable and easy to synthesize, and it has a wide range of potential applications. However, there are some limitations to its use in the lab. It is not water-soluble and has poor solubility in organic solvents, making it difficult to use in aqueous solutions. In addition, it has a relatively short half-life in the body, meaning that it needs to be administered frequently to maintain its effects.

Future Directions

There are several potential future directions for 2-F-N-M-6-PY-NAM research. One potential area of research is the development of new delivery systems for the compound, such as nanoparticles or liposomes, which could improve its solubility and stability. In addition, further research could be conducted into its effects on other diseases and disorders, such as diabetes and neurodegenerative diseases. Finally, further study could be conducted into the mechanisms of action of 2-F-N-M-6-PY-NAM, in order to understand how it exerts its effects on various cellular targets.

properties

IUPAC Name

2-fluoro-N-methoxy-N-methyl-6-pyrrolidin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O2/c1-15(18-2)12(17)9-5-6-10(14-11(9)13)16-7-3-4-8-16/h5-6H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZLPSKDHKZPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)N2CCCC2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160484
Record name 2-Fluoro-N-methoxy-N-methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228666-39-4
Record name 2-Fluoro-N-methoxy-N-methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228666-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-methoxy-N-methyl-6-(1-pyrrolidinyl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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